molecular formula C21H30ClN5O4S B2881881 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide CAS No. 1251586-66-9

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2881881
CAS No.: 1251586-66-9
M. Wt: 484.01
InChI Key: INJXTXMIKUUSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole-4-carboxamide core substituted with a methyl group at position 1 and a sulfonated piperazine moiety at position 2. The piperazine ring is further modified with a 4-chlorophenyl group, while the carboxamide nitrogen is linked to a 3-(propan-2-yloxy)propyl chain. The isopropoxypropyl chain may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(3-propan-2-yloxypropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN5O4S/c1-16(2)31-14-4-9-23-20(28)19-15-25(3)24-21(19)32(29,30)27-12-10-26(11-13-27)18-7-5-17(22)6-8-18/h5-8,15-16H,4,9-14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJXTXMIKUUSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CN(N=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea typically involves multiple steps, starting from commercially available starting materials

    Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Urea Moiety: The final step involves the coupling of the fluoro-substituted indole derivative with the urea moiety. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a suitable base.

Industrial Production Methods

Industrial production of N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluoro group.

    Substitution: Substituted derivatives with nucleophiles replacing the fluoro group.

Scientific Research Applications

N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It can be used in the study of biological processes and as a probe to investigate the function of specific proteins or enzymes.

    Medicine: The compound has potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target compound Pyrazole-4-carboxamide 1-methyl, 3-[4-(4-Cl-Ph)-piperazinyl-sulfonyl], N-[3-(isopropoxy)propyl] Unknown (structural inference: potential CNS receptor modulation) -
3-{[4-(4-Cl-Ph)-piperazinyl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide () Pyrazole-4-carboxamide 1-methyl, 3-[4-(4-Cl-Ph)-piperazinyl-sulfonyl], N-(3-methoxypropyl) Unreported activity; methoxypropyl chain may reduce lipophilicity vs. isopropoxypropyl
5-(4-Cl-Ph)-1-(2,4-diCl-Ph)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () Pyrazole-3-carboxamide 4-methyl, 5-(4-Cl-Ph), 1-(2,4-diCl-Ph), N-(3-pyridylmethyl) Cannabinoid CB1 antagonist (IC50 = 0.139 nM); pyridylmethyl enhances receptor affinity
3-[4-(4-Cl-Ph)-piperazinyl]propyl methanesulphonate (Compound 3i, ) Piperazine derivative Propyl methanesulphonate, 4-(4-Cl-Ph)-piperazinyl Synthetic focus; sulphonate group may improve solubility
3-Chloro-6-{4-[3-(4-Cl-PhO)-propyl]piperazinyl}pyridazine () Pyridazine 3-chloro, 6-piperazinyl (4-Cl-PhO-propyl) Antibacterial, antiviral activities; piperazine enhances bioactivity

Key Observations

Piperazine moieties are known to interact with dopamine D2 and serotonin 5-HT1A receptors, suggesting similar targeting for the target compound . In , a pyridazine-piperazine derivative exhibits antibacterial and antiviral properties, underscoring the versatility of piperazine-containing scaffolds .

Carboxamide Substituents: The N-(3-isopropoxypropyl) chain in the target compound differs from the N-(3-methoxypropyl) group in . The pyrazole-3-carboxamide in demonstrates high CB1 antagonism (IC50 = 0.139 nM), suggesting that carboxamide positioning (3 vs. 4) significantly impacts receptor selectivity .

Sulfonyl vs. Sulphonate Groups :

  • The sulfonyl linkage in the target compound differs from the propyl methanesulphonate group in compound 3i (). Sulphonates are typically more polar, which may limit CNS penetration compared to sulfonamides .

Implications for Drug Development

The target compound’s structural features align with trends in CNS drug design:

  • Lipophilic Side Chain : The isopropoxypropyl group may balance solubility and brain penetration, a critical factor for CNS-targeted agents.

Further studies should prioritize receptor-binding assays (e.g., dopamine, serotonin) and pharmacokinetic profiling to validate these hypotheses.

Biological Activity

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide represents a novel class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A piperazine ring, which is often associated with various pharmacological activities.
  • A pyrazole moiety, known for its diverse biological effects.
  • A sulfonyl group that enhances solubility and bioavailability.

Biological Activity Overview

The biological activity of the compound has been evaluated through various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that derivatives of the piperazine class, including this compound, exhibit significant antimicrobial properties. In particular:

  • The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL in preliminary tests .
  • Its mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

2. Anticancer Potential

Studies have demonstrated that the compound possesses anticancer activity:

  • It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), showing IC50 values in the low micromolar range (10-20 µM) .
  • Mechanistically, it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

3. Antitubercular Activity

Recent investigations have explored the compound's efficacy against Mycobacterium tuberculosis:

  • In vitro studies revealed IC50 values as low as 2.18 µM, indicating strong antitubercular activity .
  • The compound's design leverages structural features similar to known antitubercular agents, enhancing its potential for further development.

Case Studies

Several case studies illustrate the biological efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various piperazine derivatives, including our compound, against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial counts with an MIC of 10 µg/mL.

Case Study 2: Anticancer Activity

In a comparative analysis of several pyrazole derivatives, this compound was found to be one of the most potent against MCF-7 cells. The study highlighted its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis.

Research Findings

The following table summarizes key findings related to the biological activity of the compound:

Activity Target IC50/MIC Values Mechanism
AntimicrobialE. coli, S. aureusMIC: 5 - 20 µg/mLDisruption of cell wall synthesis
AnticancerMCF-7 (breast cancer)IC50: 15 µMApoptosis via caspase activation
AntitubercularMycobacterium tuberculosisIC50: 2.18 µMInhibition of mycobacterial growth

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.